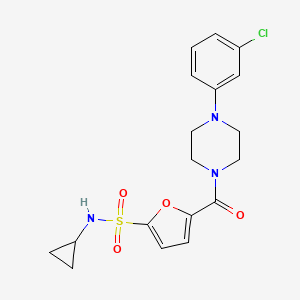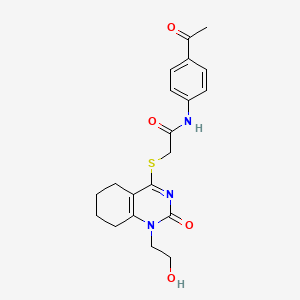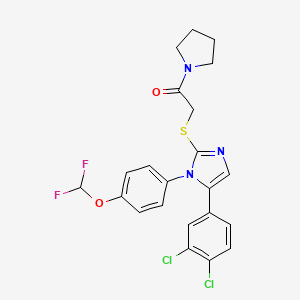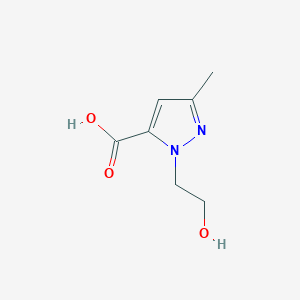![molecular formula C25H18FN3O B2777949 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide CAS No. 850931-22-5](/img/structure/B2777949.png)
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine” is a compound with the CAS Number: 851879-21-5 . It has a molecular weight of 241.27 . It is a powder at room temperature .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical And Chemical Properties Analysis
The compound “2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine” is a powder at room temperature .Aplicaciones Científicas De Investigación
Cancer Research and Therapeutic Potential
- Breast Cancer Chemotherapy : Compounds structurally related to N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide demonstrated promising activity against breast cancer cells. Specifically, these compounds inhibited cell proliferation, intercalated into DNA, and induced apoptosis in cancer cells (Almeida et al., 2018).
- Anticancer Evaluation : Derivatives of imidazo[1,2-a]pyridines, similar to the target compound, have shown moderate activity against breast cancer cell lines, highlighting their potential as anticancer agents (Salahuddin et al., 2014).
Materials Science Applications
- Photophysical Properties : Naphthalimide derivatives, related to the target compound, have been studied as sensors for pH and Fe3+. These compounds exhibit significant changes in fluorescence intensity in response to pH and the presence of Fe3+, suggesting their potential as fluorescent probes (Zhao et al., 2016).
- Aromatic Polyamides : Compounds derived from similar naphthalene structures have been used to create aromatic polyamides with high thermal stability and solubility in polar solvents. These materials exhibit high tensile strength and are suitable for film casting, indicating their potential in materials engineering (Hsiao & Liou, 1998).
Organic Electronics
- Field Effect Transistors : Derivatives of naphthalene tetracarboxylic diimides, which share structural features with the target compound, have been used in organic field-effect transistors (OFETs). These materials demonstrate high electron mobility and stability, making them suitable for use in electronic devices (Peng & Li, 2018).
Safety and Hazards
Direcciones Futuras
Imidazole containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, they have become an important synthon in the development of new drugs .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O/c1-16-12-13-29-22(14-16)27-23(18-8-10-21(26)11-9-18)24(29)28-25(30)20-7-6-17-4-2-3-5-19(17)15-20/h2-15H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLCKHRVTPHTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2777868.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2777869.png)



![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777883.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)


![1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2777889.png)